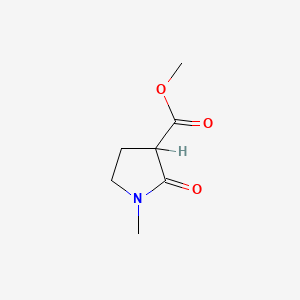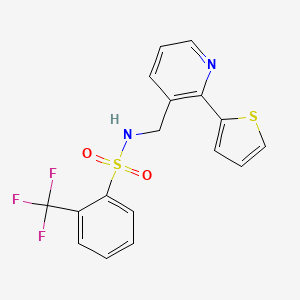
N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide” is a compound that has been studied for its potential applications in various fields. The compound is a tridentate ligand and crystallizes with three independent molecules . It is relatively planar, with the NH H atom forming three-centered (bifurcated) intramolecular N—H N hydrogen bonds in each molecule .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, pyrazine motifs, which are widespread in biological organisms and integrated into versatile chemical structures, are commonly prepared from α-keto carbonyl moieties and 1,2-diamines through twofold imine condensation . Another conventional route is to initiate self-condensation of α-amino ketones, often derived from phenacyl halides .Molecular Structure Analysis
The molecular structure of this compound is characterized by offset π–π interactions, forming layers lying parallel to the plane . The centroids of the quinoline ring systems in the molecule are linked by these interactions .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines have been presented . These reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. For instance, its planarity and the presence of intra-molecular N—H N hydrogen bonds contribute to its crystalline structure .Applications De Recherche Scientifique
Carboxamide Derivatives in Corrosion Inhibition
Carboxamide ligands, specifically N-(quinolin-8-yl)quinoline-2-carboxamide, have been investigated for their inhibitive performance in corrosion protection for mild steel in hydrochloric acid solution. These inhibitors demonstrate their effectiveness through adsorption at the metal/solution interface and obey the Langmuir adsorption isotherm. It is highlighted that the uniform film and nearly planar arrangement of these carboxamides on the metal surface contribute significantly to their inhibitory performance. This reveals the potential application of N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide derivatives in corrosion inhibition and metal protection in acidic environments (Erami et al., 2019).
Palladium(II) Complexes and Bio-molecular Interactions
Carboxamide palladium(II) complexes, including derivatives of N-(quinolin-8-yl)pyrazine-2-carboxamide, have been structurally characterized and studied for their bio-molecular interactions and in vitro cytotoxicity. These complexes display notable reactivity towards bio-molecules and favorable binding with calf thymus DNA and bovine serum albumin. The cytotoxic activities of these complexes against various cancer cell lines suggest their potential in cancer therapy. The study demonstrates the significance of π-conjugation in the coordination behavior and biological interactions of these carboxamide complexes (Omondi et al., 2021).
Synthesis and Biological Properties of Carboxamide Derivatives
The synthesis and biological properties of N-oxides of certain carboxamide derivatives have been explored, revealing substances with antibacterial and antituberculous activity. This indicates the relevance of these derivatives in the development of new therapeutic agents for bacterial and tuberculosis treatments. The study emphasizes the potential of this compound derivatives in the realm of medicinal chemistry and drug development (Elina et al., 1976).
N-heteroaromatic π-π Stacking in Supramolecular Assembly
The impact of N-heteroaromatic π-π stacking on supramolecular assembly and coordination geometry has been investigated. The study employs derivatives of N-(quinolin-8-yl)pyrazine-2-carboxamide to understand the influence of nitrogen heteroatoms on π-π interactions and crystal packing. This research highlights the role of aromatic polarization and π-electron cloud extent in forming π-π interactions, affecting the coordination geometry and structural assembly of these complexes. This insight opens avenues for designing novel materials and catalysts based on the specific coordination properties of these carboxamide derivatives (Khavasi & Sadegh, 2015).
Propriétés
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(14-12-18-9-10-19-14)21-8-3-11-23-15-6-1-4-13-5-2-7-20-16(13)15/h1-2,4-7,9-10,12H,3,8,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVLNPNFRQGSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=NC=CN=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,4-Dimethylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2826687.png)





![1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2826698.png)
![Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate](/img/structure/B2826699.png)


![2,6-dichloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}pyridine-3-sulfonamide](/img/structure/B2826704.png)
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826705.png)

![2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2826709.png)
